molecular formula C12H16BNO5S B611620 Vaborbactam CAS No. 1360457-46-0

Vaborbactam

Cat. No. B611620
M. Wt: 297.13
InChI Key: IOOWNWLVCOUUEX-WPRPVWTQSA-N
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Description

Vaborbactam is a non-β-lactam β-lactamase inhibitor discovered by Rempex Pharmaceuticals . It is a boronic acid β-lactamase inhibitor with a high affinity for serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) . While not effective as an antibiotic by itself, it restores potency to existing antibiotics by inhibiting the β-lactamase enzymes that would otherwise degrade them .


Synthesis Analysis

A HPLC method was developed and validated to analyze meropenem and vaborbactam simultaneously in murine plasma and saline matrixes . A flow synthesis of Vaborbactam has also been reported .


Molecular Structure Analysis

Vaborbactam is based on a cyclic boronic acid pharmacophore . Its chemical formula is C12H16BNO5S .


Chemical Reactions Analysis

Vaborbactam inhibits a variety of β-lactamases, exhibiting a 69 nM Ki against the KPC-2 carbapenemase and even lower inhibition constants against CTX-M-15 and SHV-12 . It has been used in trials investigating the treatment of bacterial infections in subjects with varying degrees of renal insufficiency .


Physical And Chemical Properties Analysis

Vaborbactam is a β-lactamase inhibitor based on a cyclic boronic acid pharmacophore . Its molar mass is 297.13 g·mol−1 .

Scientific Research Applications

Pharmacokinetics and Safety

  • Vaborbactam has been studied for its safety, tolerability, and pharmacokinetics in healthy adult subjects. These studies reveal that vaborbactam has pharmacokinetic properties similar to β-lactams and carbapenems. It shows dose-proportional exposure and does not accumulate with multiple doses. Urinary recovery was 80% or greater over 48 hours across all dose groups, indicating effective renal excretion (Griffith et al., 2016).

Beta-Lactamase Inhibition and Antibacterial Activity

  • Vaborbactam is a potent inhibitor of class A carbapenemases, like KPC, as well as other class A and class C beta-lactamases. However, it does not inhibit class D or class B carbapenemases. Studies have shown that vaborbactam, combined with meropenem, has high potency against strains producing KPC beta-lactamase (Lomovskaya et al., 2017).

Resistance Prevention and Mechanisms

  • Research focusing on the prevention of resistance to meropenem-vaborbactam combinations in KPC-producing Klebsiella pneumoniae indicates that optimal dosing of this combination can prevent the selection of mutants with reduced sensitivity. This suggests its effectiveness in treating infections caused by carbapenem-resistant Enterobacteriaceae (Sun et al., 2017).

In Vitro Activity

  • Meropenem-vaborbactam shows potent in vitro activity against a collection of KPC-positive Enterobacteriaceae, with most isolates displaying susceptibility to this combination (Hackel et al., 2017).

Pharmacodynamics

  • Studies on the pharmacodynamics of vaborbactam in combination with meropenem highlight its effectiveness against Gram-negative pathogens, particularly KPC-producing carbapenem-resistant Enterobacteriaceae. The dosage regimens for vaborbactam were designed to produce a range of concentrations effective against these pathogens (Griffith et al., 2018).

Renal Impairment Considerations

  • The pharmacokinetics of vaborbactam in subjects with chronic renal impairment show that its plasma clearance is reduced in such conditions, necessitating dose adjustments. Hemodialysis significantly increases the clearance of vaborbactam (Rubino et al., 2018).

Clinical Application in Infection Models

  • The efficacy of meropenem-vaborbactam has been evaluated in mouse models of infection, demonstrating its utility in treating infections due to KPC-producing, carbapenem-resistant Enterobacteriaceae (Sabet et al., 2017).

Safety And Hazards

Ensure adequate ventilation and provide accessible safety shower and eye wash station when handling Vaborbactam . Personal protective equipment such as safety goggles with side-shields and protective gloves are recommended .

properties

IUPAC Name

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOWNWLVCOUUEX-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027690
Record name Vaborbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vaborbactam is a cyclic boronic acid pharmacophore β-lactamase inhibitor that elicits potent inhibition of _Klebsiella pneumoniae_ carbapenemase (KPC) enzymes and other Ambler class A and C enzymes such as serine β-lactamases that confer resistance to commonly-used antibiotics such as Carbapenems. Vaborbactam is a potent inhibitor of class A carbapenemases, such as KPC, as well as an inhibitor of other class A (CTX-M, SHV, TEM) and class C (P99, MIR, FOX) beta-lactamases. Vaborbactam interacts with β-lactamases of Ambler classes A and C via precovalent and covalent binding. It exerts no inhibitory actions on class D or class B carbapenemases. The production of contemporary β-lactamase by bacterial isolates potentiate the degradation of β-lactam antibiotic agents, rendering them clinically ineffective and posing challenges for patients receiving the standard antibiotic therapy. In combination with meropenem, varborbactam acts as a non-suicidal beta-lactamase inhibitor that protects meropenem from degradation mediated by serine beta-lactamases such as _Klebsiella pneumoniae_ carbapenemase (KPC).
Record name Vaborbactam
Source DrugBank
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Product Name

Vaborbactam

CAS RN

1360457-46-0
Record name (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid
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Record name Vaborbactam [USAN:INN]
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Record name Vaborbactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Vaborbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid
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Record name VABORBACTAM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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